4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridines with various carbonyl compounds. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones . Another method involves the use of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs microwave-assisted organic reactions due to their efficiency and environmental friendliness. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, resulting in high yields and clean reactions .
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation or alkylation reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Uniqueness
4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(6-amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,17)5-4-9-7-16-8-10(14)11(18-3)6-12(16)15-9/h6-8,17H,4-5,14H2,1-3H3 |
InChI Key |
AXJHAPKVPWMTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CN2C=C(C(=CC2=N1)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.